molecular formula C10H17NO5 B2763264 Methyl 4-nitro-3-(oxan-4-yl)butanoate CAS No. 1423024-54-7

Methyl 4-nitro-3-(oxan-4-yl)butanoate

Cat. No.: B2763264
CAS No.: 1423024-54-7
M. Wt: 231.248
InChI Key: WJIYWVPGYXYBEV-UHFFFAOYSA-N
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Description

“Methyl 4-nitro-3-(oxan-4-yl)butanoate” is a chemical compound with the formula C10H17NO5 . It is offered by several chemical suppliers, including Synblock and AChemBlock . Its molecular weight is 231.25 g/mol .

Scientific Research Applications

Metabolism and Inhibition Studies

  • Research on the metabolism of NNK by human cytochrome P450 enzymes emphasizes the complexity of metabolic pathways involved in the activation and detoxification of TSNAs. Studies demonstrate the role of specific P450 enzymes in metabolizing NNK into various products, including keto alcohol and keto aldehyde, and the impact of inhibitors like phenethyl isothiocyanate (PEITC) on these processes (Smith et al., 1996). This research can inform the development of strategies to mitigate the carcinogenic effects of TSNAs.

DNA Adduct Formation and Tumor Induction

  • The formation of DNA adducts and their relationship to tumor yield in mice exposed to NNK has been extensively studied. These adducts, including pyridyloxobutyl and pyridylhydroxybutyl DNA adducts, play a significant role in the tumorigenic properties of NNK (Urban et al., 2012). Understanding the mechanisms of DNA adduct formation and repair can provide insights into the carcinogenicity of TSNAs and guide the development of intervention strategies.

Analytical Methods for TSNA Metabolites

  • The development of sensitive analytical methods for the detection of TSNA metabolites, such as NNAL in biological samples, underlines the importance of accurate measurement techniques in epidemiological studies and risk assessment related to tobacco exposure (Xia et al., 2005). These methods enable the quantification of exposure levels and facilitate studies on the health effects of TSNAs.

Safety and Hazards

The safety and hazards associated with “Methyl 4-nitro-3-(oxan-4-yl)butanoate” are not specified in the search results. Typically, this information can be found in the material safety data sheet (MSDS) for the compound .

Properties

IUPAC Name

methyl 4-nitro-3-(oxan-4-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-15-10(12)6-9(7-11(13)14)8-2-4-16-5-3-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIYWVPGYXYBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C[N+](=O)[O-])C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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